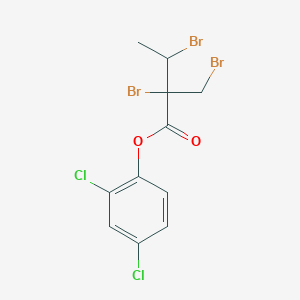
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound characterized by its complex structure, which includes dichlorophenyl and dibromo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves multiple steps, starting with the preparation of the 2,4-dichlorophenyl group and the subsequent introduction of the dibromo and bromomethyl groups. Common reagents used in these reactions include bromine and various catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate involves its interaction with specific molecular targets. The compound’s bromine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate: Similar in structure but with variations in the functional groups attached to the phenyl ring.
This compound: Another similar compound with different halogen substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichlorophenyl and dibromo groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
62918-57-4 |
|---|---|
Formule moléculaire |
C11H9Br3Cl2O2 |
Poids moléculaire |
483.8 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl) 2,3-dibromo-2-(bromomethyl)butanoate |
InChI |
InChI=1S/C11H9Br3Cl2O2/c1-6(13)11(14,5-12)10(17)18-9-3-2-7(15)4-8(9)16/h2-4,6H,5H2,1H3 |
Clé InChI |
GDXBXROBZFOHBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CBr)(C(=O)OC1=C(C=C(C=C1)Cl)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


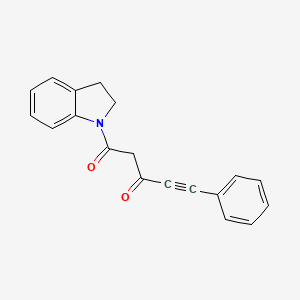
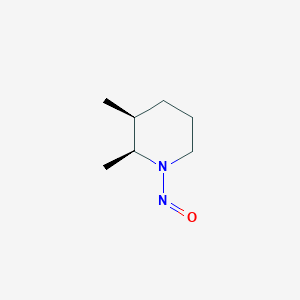
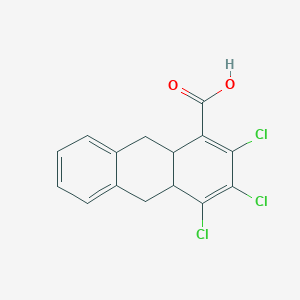

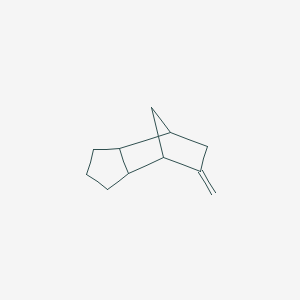
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
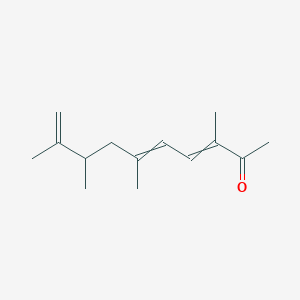
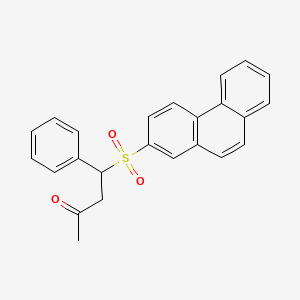
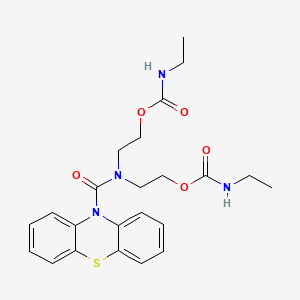

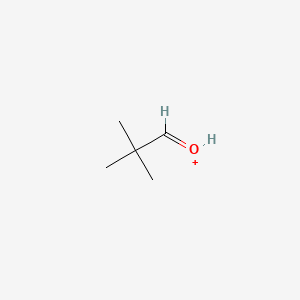

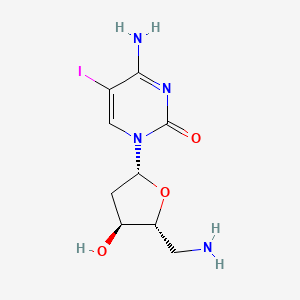
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)
